Calcium adipate

Descripción

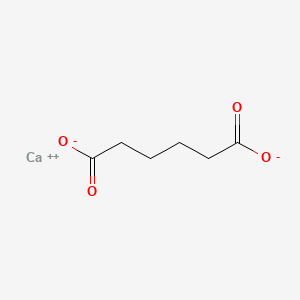

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

calcium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.Ca/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAAUBVMSAZOLC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-04-9 (Parent) | |

| Record name | Hexanedioic acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022322287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00944970 | |

| Record name | Calcium hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7486-40-0, 22322-28-7 | |

| Record name | Calcium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022322287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01L9Y9D98W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Calcium Adipate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of calcium adipate monohydrate (Ca(C₆H₈O₄)·H₂O), a compound of interest in material science and pharmaceuticals. This document details common synthesis methodologies and a full suite of characterization techniques, presenting key quantitative data in a structured format for ease of reference.

Synthesis Methodologies

The synthesis of this compound monohydrate can be achieved through several methods, each offering distinct advantages in controlling crystal quality and morphology. The most common routes include neutralization reactions, single gel diffusion, and hydrothermal synthesis.

Experimental Protocols

a) Neutralization Reaction: This is the most straightforward method for producing this compound.

-

Reactants: Adipic acid (C₆H₁₀O₄) and Calcium Hydroxide (Ca(OH)₂).

-

Procedure:

-

Dissolve adipic acid in heated deionized water.

-

Prepare a stoichiometric aqueous solution of calcium hydroxide.

-

Slowly add the calcium hydroxide solution to the adipic acid solution under constant stirring.

-

The reaction results in the precipitation of this compound.[1]

-

The precipitate is then filtered, washed with deionized water to remove any unreacted precursors, and dried under controlled temperature to yield this compound monohydrate.

-

-

Reaction: C₆H₁₀O₄ + Ca(OH)₂ → Ca(C₆H₈O₄) + 2H₂O

b) Single Gel Diffusion Technique: This method is particularly effective for growing high-quality single crystals suitable for X-ray diffraction analysis.[2][3]

-

Reactants: An aqueous solution of a calcium salt (e.g., calcium chloride) and an aqueous solution of adipic acid.

-

Growth Medium: Silica gel.[2]

-

Procedure:

-

Prepare a silica gel by acidifying a sodium silicate solution.

-

Incorporate one of the reactants (e.g., calcium chloride) into the gel matrix before it sets.

-

Once the gel has set, carefully pour the second reactant solution (adipic acid) over the gel in a test tube.

-

Allow the system to stand undisturbed. The adipic acid will slowly diffuse through the gel, reacting with the calcium ions.

-

This slow, diffusion-controlled process minimizes defects and promotes the growth of well-defined single crystals over several days or weeks.[3]

-

c) Hydrothermal/Solvothermal Synthesis: This technique is employed to produce well-crystallized, three-dimensional metal-organic frameworks (MOFs) under elevated temperature and pressure.[1]

-

Reactants: A calcium salt and adipic acid.

-

Procedure:

-

Combine the calcium salt and adipic acid in a solvent (typically water for hydrothermal synthesis) within a sealed reaction vessel (autoclave).[1]

-

Heat the vessel to a specific temperature, creating high-pressure conditions.

-

Maintain these conditions for a set duration to allow for the formation of the crystalline product.

-

After cooling, the resulting crystals are collected, washed, and dried.

-

Below is a diagram illustrating the general workflow for the synthesis of this compound monohydrate.

Characterization of this compound Monohydrate

A multi-technique approach is essential for the comprehensive characterization of the structural, thermal, and spectroscopic properties of the synthesized compound.

The general workflow for characterization is depicted below.

Crystallographic Analysis

Powder X-ray Diffraction (pXRD) is used to determine the crystal structure, phase purity, and unit cell parameters of the synthesized compound. This compound monohydrate has been identified to crystallize in the triclinic system with the space group P-1(2).[2]

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | [1][2] |

| Space Group | P-1(2) | [1][2] |

| a | 5.8990(3) Å | [2] |

| b | 6.7985(5) Å | [2] |

| c | 10.8212(6) Å | [2] |

| α | 78.999(5)° | [2] |

| β | 81.831(5)° | [2] |

| γ | 82.971(5)° | [2] |

| Z (Formula units/cell) | 2 |[2] |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition pathway of the compound. The thermal degradation of this compound monohydrate occurs in a characteristic three-stage process.[1]

Table 2: Thermal Decomposition Stages of this compound Monohydrate

| Stage | Temperature Range (°C) | Mass Loss Event | Resulting Product | Reference |

|---|---|---|---|---|

| 1 | 50 - 150 | Dehydration (Loss of H₂O) | Anhydrous this compound | [1] |

| 2 | 250 - 400 | Decomposition of adipate chain | Calcium Carbonate (CaCO₃) | [1][4] |

| 3 | > 500 | Decarbonation (Loss of CO₂) | Calcium Oxide (CaO) |[1] |

One study confirmed the chemical formula as Ca(C₆H₈O₄)·H₂O and noted the material's thermal stability up to 103 °C.[2]

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the molecule and confirming the coordination of the adipate ligand to the calcium ion.

Table 3: Key Vibrational Bands for this compound Monohydrate

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~3437 | O-H stretching (coordinated water) | FTIR | [1] |

| ~2963 | Asymmetric C-H stretching (-CH₂) | FTIR | [2] |

| ~2876 | Symmetric C-H stretching (-CH₂) | FTIR | [2] |

| ~1601 | Asymmetric stretching of carboxylate (COO⁻) | FTIR | [2][3] |

| ~1410 | Symmetric stretching of carboxylate (COO⁻) | FTIR | [2][3] |

| ~1225 | Asymmetric C-C stretching | FTIR | [2] |

| ~1090 | Symmetric C-C stretching | FTIR |[2] |

The broad absorption band around 3437 cm⁻¹ is direct evidence of the presence of water in the crystal structure, confirming the monohydrate form.[1] The distinct peaks for the asymmetric and symmetric stretching of the carboxylate groups confirm the formation of the salt.[2][3]

References

A Technical Guide to the Crystal Structure and Properties of Calcium Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and synthesis of calcium adipate. The information is compiled for professionals in research, development, and pharmaceutical sciences who require detailed technical data on this compound.

General and Physicochemical Properties

This compound, the calcium salt of adipic acid, is an organic compound with applications in the food industry as a stabilizer and in pharmaceuticals as an excipient to enhance stability.[1][2] It typically presents as a white crystalline powder.[1] The compound exists in both anhydrous and monohydrate forms.

Quantitative Data Summary

The key physicochemical properties of anhydrous this compound and its monohydrate form are summarized in the table below.

| Property | This compound (Anhydrous) | This compound (Monohydrate) | Source(s) |

| Molecular Formula | C₆H₈CaO₄ | C₆H₁₀CaO₅ | [3][4] |

| Molecular Weight | 184.20 g/mol | 202.22 g/mol | [3][4] |

| Appearance | White solid | White crystalline powder | [1] |

| Thermal Stability | Decomposes at higher temps. | Stable up to 103 °C | [1] |

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been primarily studied in its monohydrate form, Ca(C₆H₈O₄)·H₂O.

Crystal System and Space Group

Single-crystal X-ray diffraction (XRD) studies have determined that this compound monohydrate crystallizes in the triclinic crystal system.[1] The assigned space group is P-1 .[1] This low-symmetry crystal system indicates a complex packing arrangement and coordination environment around the calcium ion.

Crystallographic Parameters

While the crystal system and space group have been identified, specific unit cell parameters (a, b, c, α, β, γ) and atomic coordinates from a Crystallographic Information File (CIF) are not available in open-access databases. Further investigation into specialized crystallographic databases may be required to obtain these detailed structural parameters.

Physicochemical Properties in Detail

Solubility

This compound is soluble in water.[1] Qualitative experimental observations suggest that it exhibits retrograde solubility , meaning its solubility is higher in cold water and decreases as the temperature rises.[5] When an aqueous solution of this compound is heated, the compound may precipitate out.[5] This behavior is also observed in other simple calcium carboxylates, such as calcium acetate.

Thermal Properties and Decomposition

Thermogravimetric analysis (TGA) of this compound monohydrate reveals a multi-stage decomposition process.[1]

-

Dehydration: The first stage corresponds to the loss of the water molecule of hydration. This process begins at approximately 103 °C .[1]

-

Decomposition of Adipate: At higher temperatures, the anhydrous this compound decomposes. The thermal decomposition (pyrolysis) of this compound is known to yield cyclopentanone as a major product.[2] This process involves the breakdown of the adipate's organic chain and the eventual formation of calcium carbonate, which at even higher temperatures decomposes to calcium oxide.

The logical pathway for the thermal decomposition is illustrated in the diagram below.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound monohydrate crystals.

Synthesis of Single Crystals (Gel Diffusion Method)

High-quality single crystals of this compound monohydrate suitable for X-ray diffraction can be grown using a single gel diffusion technique. This method allows for slow, controlled crystallization, which minimizes defects.

Protocol:

-

Gel Preparation: A solution of sodium metasilicate (Na₂SiO₃·9H₂O) is prepared, and its pH is adjusted using a weak acid (e.g., acetic acid) to create a silica hydrogel in a growth vessel (e.g., a test tube). The gel is allowed to set for a period of 24-48 hours.

-

Reactant Addition: Once the gel has set, an aqueous solution of adipic acid is carefully layered on top of the gel.

-

Diffusion and Crystal Growth: The vessel is sealed and left undisturbed at a constant temperature. The adipic acid slowly diffuses into the gel matrix.

-

Initiation of Crystallization: After several days, a solution of a calcium salt (e.g., calcium chloride, CaCl₂) is carefully added on top of the adipic acid solution. The Ca²⁺ ions diffuse downwards into the gel.

-

Crystal Formation: Where the diffusing Ca²⁺ ions and adipate ions meet within the gel at a sufficient supersaturation, nucleation occurs, and single crystals of this compound monohydrate begin to grow over several days to weeks.

-

Harvesting: Once the crystals have reached a suitable size, they are carefully harvested from the gel, washed with deionized water to remove any residual reactants, and dried.

Crystal Structure Determination (X-Ray Diffraction)

The crystal structure is determined using single-crystal X-ray diffraction (XRD), while phase purity is often confirmed with powder XRD (PXRD).

Protocol:

-

Crystal Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument is typically equipped with a molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.5418 Å) X-ray source. The crystal is maintained at a constant temperature (often 100 K or 293 K) while it is rotated in the X-ray beam. A detector records the diffraction pattern (positions and intensities of reflected X-rays) over a wide range of angles.

-

Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods to find the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

-

Validation: The final structure is validated using crystallographic software to check for geometric reasonability and consistency, resulting in a Crystallographic Information File (CIF).

Thermal Analysis (Thermogravimetric Analysis - TGA)

TGA is used to study the thermal stability and decomposition profile of this compound monohydrate.

Protocol:

-

Sample Preparation: A small, precisely weighed amount of the this compound monohydrate sample (typically 5-10 mg) is placed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The pan is loaded into a thermogravimetric analyzer. The instrument is programmed with a specific temperature profile, for example, heating from 30 °C to 800 °C at a constant rate (e.g., 10 °C/min).

-

Atmosphere Control: An inert gas, such as nitrogen, is purged through the furnace at a controlled flow rate (e.g., 50 mL/min) to prevent oxidative side reactions and to carry away volatile decomposition products.

-

Data Acquisition: The instrument continuously measures and records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. The onset temperature of each mass loss step indicates the initiation of a decomposition event. The percentage of mass lost in each step is calculated and correlated with the stoichiometry of the decomposition reaction (e.g., loss of H₂O, CO, CO₂). The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 7486-40-0 | Benchchem [benchchem.com]

- 3. Adipic acid, calcium salt | C6H8CaO4 | CID 185482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound monohydrate | C6H10CaO5 | CID 129817696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

The Solubility of Calcium Adipate: A Technical Deep Dive for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of calcium adipate in various aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of this compound, outlines experimental methodologies for its determination, and visualizes the key factors influencing its dissolution.

Introduction to this compound

This compound, the calcium salt of adipic acid, is a white crystalline powder. It finds applications in the food industry as a stabilizer and in pharmaceuticals as an excipient.[1] Its solubility is a critical parameter influencing its bioavailability and efficacy in drug formulations, as well as its functionality in various industrial applications. Understanding the factors that govern its dissolution in different aqueous environments is therefore of significant scientific and commercial interest.

Physicochemical Properties

-

Molecular Formula: C₆H₈CaO₄

-

Molecular Weight: 184.20 g/mol

-

Appearance: White crystalline powder

Solubility of this compound

While specific quantitative data on the solubility of this compound across a wide range of conditions is not extensively documented in readily available literature, the general principles of solubility for calcium salts of weak acids provide a framework for understanding its behavior.

Solubility in Water

Anecdotal evidence suggests that this compound exhibits retrograde solubility in water, meaning it is more soluble in cold water than in hot water.[2] This is an uncommon property for most salts. However, precise quantitative data to construct a solubility curve as a function of temperature is not currently available in the reviewed literature.

Effect of pH

The solubility of calcium salts of weak acids, such as adipic acid, is highly dependent on the pH of the solution. Adipate is the conjugate base of a weak acid. In acidic solutions, the adipate ions (C₆H₈O₄²⁻) will react with hydrogen ions (H⁺) to form adipic acid (C₆H₁₀O₄). This reaction reduces the concentration of free adipate ions in the solution, shifting the dissolution equilibrium of this compound to the right, thereby increasing its solubility.

The dissolution equilibrium for this compound is:

Ca(C₆H₈O₄) (s) ⇌ Ca²⁺ (aq) + C₆H₈O₄²⁻ (aq)

In the presence of acid, the following equilibrium also occurs:

C₆H₈O₄²⁻ (aq) + 2H⁺ (aq) ⇌ C₆H₁₀O₄ (aq)

Therefore, it is expected that the solubility of this compound will be significantly higher in acidic media (lower pH) compared to neutral or alkaline media (higher pH). Studies on other calcium salts have demonstrated that as pH increases, the solubility of the calcium salt generally decreases.[1][3][4][5]

Effect of Electrolytes

The presence of other electrolytes in the solution can influence the solubility of this compound through the common ion effect or by affecting the activity coefficients of the ions.

-

Common Ion Effect: If the electrolyte solution contains either calcium ions (Ca²⁺) or adipate ions (C₆H₈O₄²⁻) from another source, the solubility of this compound is expected to decrease, according to Le Châtelier's principle.

-

Ionic Strength: The presence of inert electrolytes (ions other than calcium or adipate) can affect the ionic strength of the solution. In general, for sparingly soluble salts, an increase in ionic strength can lead to an increase in solubility due to the stabilization of the dissociated ions by the ionic atmosphere. The solubility of adipic acid has been shown to vary in the presence of different electrolytes like NaCl.[6]

Experimental Determination of Solubility

Principle

An excess amount of the solid this compound is added to the aqueous solution of interest (e.g., water at a specific temperature, buffer solution of a specific pH, or an electrolyte solution of a specific concentration). The mixture is then agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the dissolved this compound in the clear supernatant is then determined using a suitable analytical technique.

Generalized Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess of solid this compound to a known volume of the desired aqueous solvent in a sealed container.

-

Place the container in a constant temperature shaker bath and agitate for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

-

Separation of Solid and Liquid Phases:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a fine-pore filter (e.g., 0.22 µm) or by centrifugation followed by careful decantation.

-

-

Analysis of Dissolved this compound:

-

The concentration of calcium ions (Ca²⁺) in the filtrate can be determined by various analytical methods, such as:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for sensitive and accurate determination of calcium concentration.

-

Titration with EDTA (ethylenediaminetetraacetic acid) , a classic complexometric titration method.

-

Ion-selective electrode (ISE) for calcium.

-

-

The concentration of the adipate anion can also be determined, for example, by High-Performance Liquid Chromatography (HPLC) .

-

-

Data Calculation:

-

From the determined concentration of Ca²⁺ or adipate, the solubility of this compound in the specific solvent can be calculated and expressed in units such as g/L, mol/L, or g/100g of solvent.

-

Data Summary

Due to the lack of specific quantitative data in the reviewed scientific literature, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform experimental determinations based on the protocol outlined above to generate specific solubility data for their required conditions.

Visualizations

To aid in the conceptual understanding of the factors affecting this compound solubility and the experimental workflow, the following diagrams are provided.

Caption: Factors influencing the solubility of this compound.

References

- 1. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Calcium Adipate (FTIR & Raman)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic characterization of calcium adipate, a compound of interest in various industrial and pharmaceutical applications. By leveraging Fourier-Transform Infrared (FTIR) and Raman spectroscopy, this document offers a detailed framework for analyzing the molecular structure and vibrational properties of this dicarboxylate salt.

Introduction to the Spectroscopic Analysis of this compound

This compound, the calcium salt of adipic acid, is a molecule with a C6 backbone capped by two carboxylate groups. The interaction between the calcium ions and the carboxylate groups, as well as the conformation of the hydrocarbon chain, gives rise to a unique vibrational signature. Spectroscopic techniques such as FTIR and Raman are powerful, non-destructive methods for probing these molecular vibrations.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on the functional groups present. Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light, revealing details about the molecular structure and lattice vibrations. Together, these complementary techniques offer a comprehensive understanding of the material's chemical composition and solid-state properties.

Experimental Protocols

Detailed methodologies for conducting FTIR and Raman spectroscopic analysis of solid this compound samples are outlined below.

2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound to identify its functional groups and characteristic vibrational modes.

Methodology: Potassium Bromide (KBr) Pellet Technique

-

Sample Preparation:

-

Dry the this compound sample in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to remove any residual moisture.

-

Grind a small amount of the dried this compound (approximately 1-2 mg) with spectroscopic grade potassium bromide (KBr) (approximately 100-200 mg) in an agate mortar and pestle. The grinding should be thorough to ensure a fine, homogeneous mixture.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Perform multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and spectral smoothing as needed.

-

Identify and label the characteristic absorption peaks.

-

2.2. Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound to complement the FTIR data and provide information on skeletal vibrations and crystal lattice modes.

Methodology: Solid-State Raman Analysis

-

Sample Preparation:

-

Place a small amount of the powdered this compound sample onto a microscope slide or into a sample holder.

-

-

Data Acquisition:

-

Position the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample. A common excitation wavelength is 785 nm or 532 nm. The laser power should be optimized to obtain a good signal without causing sample degradation.

-

Acquire the Raman spectrum over a typical range of 3500-100 cm⁻¹.

-

Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction.

-

Normalize the spectrum if necessary for comparison.

-

Identify and label the characteristic Raman shifts.

-

Data Presentation: Characteristic Vibrational Modes

The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from analogous metal carboxylates and dicarboxylic acids.

Table 1: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2940 | Medium | ν_as(CH₂) - Asymmetric CH₂ stretching |

| ~2860 | Medium | ν_s(CH₂) - Symmetric CH₂ stretching |

| ~1570 | Strong | ν_as(COO⁻) - Asymmetric COO⁻ stretching |

| ~1450 | Medium | δ(CH₂) - CH₂ scissoring |

| ~1410 | Strong | ν_s(COO⁻) - Symmetric COO⁻ stretching |

| ~1300-1200 | Medium | CH₂ wagging |

| ~930 | Weak | C-C stretching |

| ~730 | Weak | ρ(CH₂) - CH₂ rocking |

| ~650 | Weak | δ(COO⁻) - COO⁻ bending |

Table 2: Raman Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2940 | Strong | ν_as(CH₂) - Asymmetric CH₂ stretching |

| ~2860 | Strong | ν_s(CH₂) - Symmetric CH₂ stretching |

| ~1450 | Medium | δ(CH₂) - CH₂ scissoring |

| ~1410 | Weak | ν_s(COO⁻) - Symmetric COO⁻ stretching |

| ~1280 | Medium | CH₂ twisting |

| ~1100 | Medium | C-C stretching |

| ~850 | Medium | C-C stretching |

| < 400 | Medium-Strong | Lattice vibrations |

Visualizations: Workflows and Molecular Vibrations

To further elucidate the experimental process and the underlying molecular phenomena, the following diagrams are provided.

Conclusion

The combined application of FTIR and Raman spectroscopy provides a robust analytical platform for the characterization of this compound. This guide has detailed the necessary experimental protocols, presented the expected spectroscopic data, and visualized the analytical workflow and the relationship between molecular structure and spectral features. This information is intended to support researchers and professionals in the pharmaceutical and materials science fields in their efforts to analyze and understand this important compound.

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Calcium Adipate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of calcium adipate. It details the expected thermal decomposition behavior, presents quantitative data from relevant studies, and outlines a general experimental protocol for conducting such an analysis. This document is intended to serve as a valuable resource for professionals requiring an understanding of the thermal stability and decomposition characteristics of this material.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is essential for determining the thermal stability of materials, identifying decomposition temperatures, and quantifying the volatile content of a sample.[2][3] The output of a TGA experiment is a thermogram, which plots mass change against temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures at which the rate of mass loss is at its maximum.[4]

Thermal Decomposition of this compound

The thermal decomposition of calcium salts of dicarboxylic acids, such as this compound, generally proceeds via the formation of a cyclic ketone and calcium carbonate.[5] In the case of this compound, the primary decomposition products are cyclopentanone and calcium carbonate. This is followed by the decomposition of calcium carbonate to calcium oxide and carbon dioxide at higher temperatures.[6]

The overall decomposition pathway can be summarized as follows:

-

Dehydration (if hydrated): Loss of any water of crystallization.

-

Decomposition to Ketone and Carbonate: The adipate salt decomposes to form cyclopentanone (a volatile product) and calcium carbonate (a solid residue).

-

Decomposition of Carbonate: At higher temperatures, the calcium carbonate intermediate decomposes to calcium oxide, releasing carbon dioxide.[6]

Quantitative Data from Thermogravimetric Analysis

The following table summarizes the key thermal events for this compound and related compounds based on available literature. It is important to note that specific temperatures can vary depending on experimental conditions such as heating rate and atmosphere.[7]

| Compound | Thermal Event | Onset Temperature (°C) | Mass Loss (%) | Solid Product | Reference |

| This compound | Decomposition | ~450-500 | Not specified | CaCO₃ | [5] |

| Calcium Carbonate | Decomposition | >600 | 44 (theoretical) | CaO | [6] |

Note: The study by Solymár and Kenyeres did not provide a specific mass loss percentage for the initial decomposition of this compound, but it is expected to correspond to the loss of cyclopentanone.

Experimental Protocol for TGA of this compound

The following is a generalized experimental protocol for performing a thermogravimetric analysis of this compound. This protocol is based on standard TGA methodologies.[1][7]

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance, a furnace capable of reaching at least 900°C, and a system for controlling the purge gas.

4.2. Sample Preparation

-

Ensure the this compound sample is homogenous and representative of the batch.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

-

Record the initial sample mass.

4.3. TGA Instrument Settings

-

Purge Gas: An inert gas, such as nitrogen or argon, is typically used to prevent oxidative decomposition. A standard flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature of approximately 800-900°C. This will ensure the decomposition of the calcium carbonate intermediate is observed.

-

-

Data Collection: Record the sample mass as a function of temperature.

4.4. Data Analysis

-

Plot the percentage of mass loss versus temperature to generate the TGA curve.

-

Plot the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of each decomposition step.

-

Calculate the percentage of mass loss for each distinct decomposition stage.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.

Caption: Workflow for the TGA of this compound.

Logical Relationship of Decomposition

The thermal decomposition of this compound follows a sequential process. The initial compound decomposes to form intermediates, which then may undergo further decomposition.

Caption: Decomposition pathway of this compound.

Conclusion

The thermogravimetric analysis of this compound reveals a multi-step decomposition process. The initial and primary decomposition yields cyclopentanone and calcium carbonate.[5] This is followed by the decomposition of the calcium carbonate intermediate at higher temperatures. Understanding these thermal events and the associated temperatures is crucial for applications where this compound may be subjected to elevated temperatures, such as in polymer processing or as an excipient in drug formulations. The provided experimental protocol offers a reliable framework for obtaining consistent and accurate TGA data for this compound.

References

The Formation of Calcium Adipate: A Technical Guide to Its Synthesis, Characterization, and Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of calcium adipate from adipic acid. The document outlines the fundamental reaction mechanism, provides detailed experimental protocols for its synthesis and characterization, and presents key quantitative data in a structured format for ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the primary reaction pathway and experimental workflows.

Core Mechanism of this compound Formation

The principal mechanism for the formation of this compound is an acid-base neutralization reaction. Adipic acid (C₆H₁₀O₄), a dicarboxylic acid, reacts with a calcium-containing base, most commonly calcium hydroxide (Ca(OH)₂), to yield this compound (C₆H₈CaO₄) and water.[1] Adipic acid possesses two carboxylic acid groups, and calcium hydroxide provides two hydroxide ions, leading to a straightforward neutralization process.[1]

The balanced chemical equation for this reaction is:

C₆H₁₀O₄ + Ca(OH)₂ → C₆H₈CaO₄ + 2H₂O[1][2]

Alternative calcium sources can also be employed for this synthesis, including calcium oxide (CaO) and calcium acetate.[2] The reaction typically results in the formation of this compound as a white crystalline powder which is soluble in water.[2][3] Depending on the crystallization conditions, this compound can exist as a monohydrate (Ca(C₆H₈O₄)·H₂O).

Synthesis and Characterization

Experimental Protocols

The following protocols describe the laboratory-scale synthesis of this compound via the neutralization of adipic acid with calcium hydroxide, followed by its characterization.

2.1.1. Synthesis of this compound Monohydrate

This protocol is adapted from general procedures for the precipitation of calcium salts.

-

Materials:

-

Adipic Acid (C₆H₁₀O₄)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

-

-

Procedure:

-

Prepare a saturated solution of adipic acid by dissolving it in deionized water at an elevated temperature (e.g., 60-70°C) with constant stirring.

-

Prepare a stoichiometric amount of calcium hydroxide as a slurry in deionized water.

-

Slowly add the calcium hydroxide slurry to the heated adipic acid solution while maintaining vigorous stirring. The addition should be dropwise to control the reaction rate and particle size.

-

Upon mixing, a white precipitate of this compound will form.

-

Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Allow the solution to cool to room temperature, which may further promote precipitation due to the potential for decreased solubility at lower temperatures for some calcium salts.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate several times with cold deionized water to remove any unreacted starting materials or soluble impurities.

-

Dry the collected this compound in an oven at a temperature below its first decomposition point (e.g., 80-90°C) until a constant weight is achieved. The resulting product is this compound monohydrate.

-

2.1.2. Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the dried this compound with potassium bromide (KBr) and pressing it into a pellet.

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the carboxylate groups and the aliphatic C-H bonds to confirm the formation of the salt.

-

-

Powder X-ray Diffraction (XRD):

-

Place a small amount of the finely ground this compound powder on a sample holder.

-

Obtain the XRD pattern using a diffractometer with Cu Kα radiation.

-

Analyze the diffraction peaks to determine the crystalline phase and structure of the synthesized product.

-

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

Place a small, accurately weighed sample of the this compound into an alumina crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

-

Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).

-

Analyze the resulting curves to determine the thermal stability, dehydration temperature, and decomposition profile of the compound.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈CaO₄ | [2] |

| Molecular Weight | 184.2 g/mol | [2] |

| Appearance | White crystalline solid/powder | [1][2] |

| IUPAC Name | calcium;hexanedioate | [2] |

Table 2: Spectroscopic Data for this compound Monohydrate

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~2963 | Asymmetric C-H stretching of -CH₂- | [1] |

| ~2876 | Symmetric C-H stretching of -CH₂- | [1] |

| ~1601 | Asymmetric stretching of carboxylate | [1] |

| ~1410 | Symmetric stretching of carboxylate | [1] |

| ~1225 | Asymmetric C-C stretching | [1] |

| ~1090 | Symmetric C-C stretching | [1] |

Table 3: Thermal Analysis Data for this compound Monohydrate

| Phenomenon | Temperature Range (°C) | Observation | Source |

| Dehydration | Stable up to 103°C | Loss of one water molecule | [1] |

| Decomposition | 250-400°C | Decomposition of adipate chains | [2] |

| Final Product Formation | >500°C | Formation of calcium carbonate | [2] |

Visual Diagrams

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Adipate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium adipate, the calcium salt of adipic acid, is a white crystalline powder with increasing significance in the pharmaceutical, food, and polymer industries. Its utility as a pharmaceutical excipient, particularly as a disintegrant and a source of calcium supplementation, necessitates a thorough understanding of its physicochemical properties.[1] Furthermore, its role as a stabilizer in biodegradable plastics and a precursor in the synthesis of metal-organic frameworks (MOFs) highlights its versatility.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound powder, complete with experimental protocols and data presented for ease of reference and application in research and development.

Chemical Identity

| Property | Value |

| IUPAC Name | calcium;hexanedioate[1] |

| Synonyms | Adipic acid, calcium salt; Calcium hexanedioate[1] |

| CAS Number | 7486-40-0[1] |

| Chemical Formula | C₆H₈CaO₄[1] |

| Molecular Weight | 184.2 g/mol [1] |

| Canonical SMILES | C(CCC(=O)[O-])CC(=O)[O-].[Ca+2][1] |

Physical Properties

The physical characteristics of this compound powder are critical for its handling, processing, and performance in various applications, from tablet manufacturing to polymer compounding.

General Appearance and Structure

This compound typically presents as a white, crystalline powder.[1] The monohydrate form of this compound crystallizes in the triclinic crystal system with a P-1 space group.[1] This low-symmetry crystal structure is a result of the complex coordination environment around the calcium ions and the flexibility of the adipate ligands.[1]

Solubility

This compound is soluble in water.[1] Anecdotal evidence suggests that it may exhibit retrograde solubility, being more soluble in cold water than in hot water.[3] The aqueous solubility is a key parameter for its use in pharmaceutical formulations and as a food additive.

Thermal Properties

The thermal behavior of this compound is crucial for its application in processes involving heat, such as in polymer processing and chemical synthesis.

| Property | Value |

| Melting Point | Decomposes at approximately 357°C[1] |

| Thermal Decomposition | See Section 4.3 for details |

Powder Characteristics

| Property | Value |

| Bulk Density | To be determined experimentally (see Protocol 2) |

| Tapped Density | To be determined experimentally (see Protocol 2) |

Chemical Properties

The chemical properties of this compound are dictated by the ionic bond between the calcium cation and the adipate anion.

pH

A solution of this compound in water is expected to be slightly basic due to the hydrolysis of the adipate anion, which is the conjugate base of a weak acid (adipic acid). The optimal pH for the synthesis of this compound is in the range of 6.5 to 7.5.[1]

Synthesis

The most common method for synthesizing this compound is through a neutralization reaction between adipic acid and a calcium base, such as calcium hydroxide, calcium carbonate, or calcium oxide, in an aqueous medium.[1][2]

Reaction Scheme:

C₆H₁₀O₄ (Adipic Acid) + Ca(OH)₂ (Calcium Hydroxide) → C₆H₈CaO₄ (this compound) + 2H₂O[1]

Hydrothermal and solvothermal synthesis methods are also employed, particularly for the production of calcium-adipate-based metal-organic frameworks.[1]

Thermal Decomposition

Thermogravimetric analysis (TGA) of this compound monohydrate reveals a multi-stage decomposition process. The initial stage, occurring between 50-150°C, corresponds to the loss of water (dehydration). The second stage, between 250-400°C, involves the decomposition of the organic adipate chain. The final stage results in the formation of a calcium carbonate residue.[1] Pyrolysis of this compound can yield cyclopentanone.[4]

Experimental Protocols

The following section details the methodologies for determining the key physical and chemical properties of this compound powder.

Protocol 1: Determination of Aqueous Solubility

This protocol is based on the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Methodology:

-

Add an excess amount of this compound powder to a known volume of deionized water in a sealed, temperature-controlled flask.

-

Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as titration, ion chromatography, or gravimetric analysis after solvent evaporation.

-

Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.

Protocol 2: Determination of Bulk and Tapped Density

This protocol follows the general guidelines of the United States Pharmacopeia (USP) <616> for bulk and tapped density determination.[5]

Methodology for Bulk Density:

-

Weigh a 100 mL graduated cylinder.

-

Gently pour a known mass (e.g., 50 g) of this compound powder into the graduated cylinder.

-

Level the powder bed without compacting it and record the unsettled apparent volume (V₀).

-

Calculate the bulk density (ρ_bulk) using the formula: ρ_bulk = mass / V₀.

Methodology for Tapped Density:

-

Using the same cylinder with the powder from the bulk density measurement, place the cylinder in a tapped density tester.

-

Subject the cylinder to a specified number of taps (e.g., 10, 500, and 1250 taps).[5]

-

Record the volume after each tapping interval until the volume becomes constant (V_f).

-

Calculate the tapped density (ρ_tapped) using the formula: ρ_tapped = mass / V_f.

Protocol 3: Measurement of pH

This protocol outlines the procedure for measuring the pH of a this compound solution.

Methodology:

-

Prepare a solution of this compound in deionized water at a specified concentration (e.g., 1% w/v).

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Immerse the calibrated pH electrode into the this compound solution.

-

Allow the reading to stabilize and record the pH value.

Protocol 4: Characterization by FT-IR and XRD

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample by mixing a small amount of this compound powder with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the FT-IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands. Expected peaks include strong absorptions around 1601 cm⁻¹ and 1410 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the carboxylate groups, respectively, and C-H stretching of the methylene groups around 2963 cm⁻¹ and 2876 cm⁻¹.[2]

X-ray Diffraction (XRD):

-

Place a thin, uniform layer of this compound powder on a sample holder.

-

Mount the sample in a powder X-ray diffractometer.

-

Scan the sample over a defined 2θ range (e.g., 5-80°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Analyze the resulting diffraction pattern to determine the crystal structure, phase purity, and crystallinity.

Potential Biological Signaling Pathway

While this compound itself is not known to directly participate in specific signaling pathways, as a source of calcium ions (Ca²⁺), it can be hypothesized to influence calcium-dependent cellular processes. In the context of drug development and its use as a supplement, its potential interaction with the Calcium-Sensing Receptor (CaSR) is of interest. Activation of CaSR has been shown to promote adipocyte differentiation and adipogenesis through the PPARγ pathway.[6]

Caption: Proposed influence of this compound on the CaSR-mediated PPARγ signaling pathway.

Applications in Research and Drug Development

-

Pharmaceutical Excipient: Its properties make it a candidate for use as a filler, binder, and disintegrant in tablet formulations.[1]

-

Calcium Supplementation: It can serve as a bioavailable source of calcium in nutritional supplements.

-

Drug Delivery: Its potential to influence pH and act as a matrix former could be explored in controlled-release drug delivery systems.

-

Polymer Science: It is used as a heat stabilizer in PVC, contributing to the development of more environmentally friendly polymer formulations.[2]

-

Materials Science: It serves as a building block for the synthesis of novel metal-organic frameworks with potential applications in gas storage and catalysis.[2]

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound powder, providing both established data and detailed experimental protocols for its characterization. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is fundamental to leveraging the full potential of this versatile compound in their respective fields. The provided methodologies offer a framework for generating further data and ensuring consistent material quality in research and manufacturing settings.

References

- 1. Buy this compound | 7486-40-0 [smolecule.com]

- 2. mhlw.go.jp [mhlw.go.jp]

- 3. Experiment: Testing The Ph Level Of Salt - 295 Words | Bartleby [bartleby.com]

- 4. scribd.com [scribd.com]

- 5. usp.org [usp.org]

- 6. The calcium-sensing receptor promotes adipocyte differentiation and adipogenesis through PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calcium Adipate (CAS: 7486-40-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of calcium adipate. The information is intended to support research and development activities by providing detailed technical data and methodologies.

Physicochemical Properties

This compound is the calcium salt of adipic acid, presenting as a white crystalline powder.[1] It is soluble in water and its primary applications stem from its properties as a stabilizer and emulsifier.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | calcium;hexanedioate | [1] |

| Synonyms | Adipic acid, calcium salt; Hexanedioic acid, calcium salt | [1] |

| CAS Number | 7486-40-0 | [1] |

| Molecular Formula | C₆H₈CaO₄ | [1] |

| Molecular Weight | 184.2 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Boiling Point | 338.5 °C at 760 mmHg | [2] |

| Flash Point | 172.7 °C | [2] |

Synthesis of this compound

The most common method for synthesizing this compound is through a neutralization reaction between adipic acid and a calcium base, such as calcium hydroxide or calcium carbonate.[3] Other reported methods include direct reaction with calcium oxide and solvothermal synthesis.[1]

Experimental Protocol: Synthesis via Neutralization Reaction

This protocol details the laboratory-scale synthesis of this compound from adipic acid and calcium hydroxide.

Materials:

-

Adipic acid (C₆H₁₀O₄)

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Ethanol (for washing)

-

Magnetic stirrer with heating plate

-

Beakers

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolution of Adipic Acid: In a 500 mL beaker, dissolve 14.6 g (0.1 mol) of adipic acid in 200 mL of deionized water with gentle heating (around 60-70 °C) and stirring until the acid is fully dissolved.

-

Preparation of Calcium Hydroxide Slurry: In a separate beaker, prepare a slurry by suspending 7.4 g (0.1 mol) of calcium hydroxide in 100 mL of deionized water.

-

Reaction: Slowly add the calcium hydroxide slurry to the hot adipic acid solution while stirring continuously. The reaction is exothermic and will result in the formation of a white precipitate of this compound.

-

Completion of Reaction: Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion. The pH of the solution should be monitored and should be close to neutral upon completion.

-

Isolation of Product: Allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate on the filter with several portions of deionized water to remove any unreacted starting materials and soluble impurities. Follow this with a wash using a small amount of ethanol to aid in drying.

-

Drying: Dry the collected this compound in a drying oven at 105-110 °C until a constant weight is achieved.

-

Characterization: The final product can be characterized by techniques such as FT-IR spectroscopy and melting point determination.

Spectral and Thermal Analysis

Infrared Spectroscopy (IR)

The FT-IR spectrum of this compound is characterized by the absence of the broad O-H stretch from the carboxylic acid dimer and the C=O stretch of the carboxylic acid, and the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2963 | Asymmetric C-H stretching of -CH₂- groups |

| ~2876 | Symmetric C-H stretching of -CH₂- groups |

| ~1601 | Asymmetric stretching of carboxylate (COO⁻) groups |

| ~1410 | Symmetric stretching of carboxylate (COO⁻) groups |

| ~1225 | Asymmetric C-C stretching of the adipate backbone |

| ~1090 | Symmetric C-C stretching of the adipate backbone |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and decomposition of this compound. The monohydrate form will initially show a mass loss corresponding to the loss of water. At higher temperatures, the anhydrous salt decomposes. The dry distillation of this compound is known to yield cyclopentanone, with calcium carbonate as a by-product.

Quantitative Analysis

The calcium content of this compound can be determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Experimental Protocol: Complexometric EDTA Titration

This protocol outlines the determination of calcium content in a sample of this compound.

Materials:

-

This compound sample

-

0.05 M EDTA standard solution

-

Ammonia/ammonium chloride buffer (pH 10)

-

Eriochrome Black T indicator

-

Deionized water

-

Burette, pipettes, and conical flasks

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2 g of the dried this compound sample and dissolve it in 100 mL of deionized water in a 250 mL conical flask. Gentle heating may be required to facilitate dissolution.

-

Buffering: Add 2 mL of the ammonia/ammonium chloride buffer solution to the sample solution to adjust the pH to approximately 10.

-

Indicator Addition: Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.

-

Titration: Titrate the sample solution with the standardized 0.05 M EDTA solution from a burette. The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.

-

Calculation: The concentration of calcium in the sample can be calculated using the following formula:

-

Moles of EDTA = Molarity of EDTA × Volume of EDTA (in L)

-

Moles of Ca²⁺ = Moles of EDTA (due to 1:1 stoichiometry)

-

Mass of Ca²⁺ = Moles of Ca²⁺ × Molar mass of Ca

-

% Calcium = (Mass of Ca²⁺ / Mass of sample) × 100

-

Applications

This compound has a range of applications across different industries due to its chemical properties.

-

Pharmaceuticals: It is used as an excipient in drug formulations to enhance stability and bioavailability.[1]

-

Food Industry: It acts as an emulsifier and stabilizer in various food products.[1]

-

Polymer Science: It is utilized as a component in polyvinyl chloride (PVC) stabilizers, where it can improve thermal stability.[3]

-

Agriculture: It is sometimes used in fertilizers and animal feed.[1]

-

Cosmetics: It is employed in personal care products for its emulsifying properties.[1]

Safety and Toxicology

Research indicates that this compound exhibits low toxicity and is generally recognized as safe for consumption as a food additive.[1] However, as with any chemical, it should be handled in a laboratory setting with appropriate personal protective equipment, including safety glasses and gloves.

References

The Coordination Chemistry of Calcium Dicarboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of the coordination chemistry of calcium dicarboxylates. These compounds, formed between calcium ions and dicarboxylic acids, exhibit a rich and diverse structural landscape, leading to a wide array of applications in materials science, geology, and notably, in the pharmaceutical and biomedical fields. This document provides a comprehensive overview of their synthesis, structural characteristics, and the experimental techniques used for their analysis, with a particular focus on their relevance to drug development.

Core Concepts in Calcium Dicarboxylate Coordination

The interaction between the calcium ion (Ca²⁺) and dicarboxylate ligands is primarily electrostatic. As a hard Lewis acid, Ca²⁺ preferentially coordinates with hard Lewis bases, such as the oxygen atoms of the carboxylate groups. The flexibility of the dicarboxylate ligands, arising from the varying lengths and conformations of the hydrocarbon chain separating the two carboxylate moieties, gives rise to a remarkable diversity in the resulting crystal structures. This structural variability influences key properties such as solubility, stability, and bioavailability, which are of paramount importance in drug development.

Calcium dicarboxylates can form simple salts, coordination polymers, and intricate metal-organic frameworks (MOFs). The coordination number of the calcium ion in these structures typically ranges from 6 to 8, adopting geometries such as octahedral, pentagonal bipyramidal, and square antiprismatic. The carboxylate groups can coordinate to the calcium center in a monodentate, bidentate chelating, or bridging fashion, further contributing to the structural diversity.

Quantitative Structural Data of Calcium Dicarboxylates

The precise arrangement of atoms in the crystal lattice of calcium dicarboxylates dictates their physicochemical properties. X-ray diffraction is the primary technique for elucidating these structures. The table below summarizes key crystallographic data for a selection of hydrated calcium dicarboxylates, offering a comparative look at how the length of the dicarboxylate chain influences the crystal packing and coordination environment of the calcium ion.

| Dicarboxylate | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ca²⁺ Coord. No. | Avg. Ca-O Bond Length (Å) |

| Oxalate (Whewellite) | Ca(C₂O₄)·H₂O | Monoclinic | P2₁/c | 6.290 | 14.580 | 7.357 | 90 | 107.05 | 90 | 8 | 8 | ~2.46 |

| Oxalate (Weddellite) | Ca(C₂O₄)·(2+x)H₂O | Tetragonal | I4/m | 12.37 | 12.37 | 7.35 | 90 | 90 | 90 | 8 | 8 | ~2.47 |

| Oxalate (Caoxite) | Ca(C₂O₄)·3H₂O | Triclinic | P-1 | 7.145 | 8.600 | 6.099 | 112.30 | 108.87 | 89.92 | 2 | 8 | ~2.48 |

| Malonate | Ca(C₃H₂O₄)·2H₂O | Monoclinic | C2/c | 15.916 | 5.886 | 13.046 | 90 | 90.678 | 90 | 4 | 8 | - |

| Succinate | Ca(C₄H₄O₄)·H₂O | - | - | - | - | - | - | - | - | - | - | - |

| Glutarate (hydrated) | Ca(C₅H₆O₄)·H₂O | Orthorhombic | P2₁2₁2₁ | 6.78 | 18.42 | 5.87 | 90 | 90 | 90 | 4 | 7 | - |

| Adipate | Ca(C₆H₈O₄)·H₂O | Triclinic | P-1 | - | - | - | - | - | - | - | - | - |

| Pimelate | Ca(C₇H₁₀O₄) | - | - | - | - | - | - | - | - | - | - | - |

| Suberate | Ca(C₈H₁₂O₄) | - | - | - | - | - | - | - | - | - | - | - |

| Azelate | - | - | - | - | - | - | - | - | - | - | - | - |

| Sebacate | Ca(C₁₀H₁₆O₄)·H₂O | Triclinic | P-1 | 5.8633 | 6.8363 | 16.059 | 79.34 | 81.318 | 82.834 | 2 | - | - |

Data compiled from various crystallographic studies. Note that complete datasets for all dicarboxylates were not publicly available.

Experimental Protocols

The synthesis and characterization of calcium dicarboxylates involve a range of standard laboratory techniques. Below are detailed methodologies for key experiments.

Synthesis of Calcium Dicarboxylate Crystals (General Precipitation Method)

This protocol describes a general method for synthesizing simple calcium dicarboxylate salts.

Materials:

-

Dicarboxylic acid (e.g., oxalic acid, succinic acid, adipic acid)

-

Calcium chloride (CaCl₂) or Calcium nitrate (Ca(NO₃)₂·4H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

-

Prepare Dicarboxylate Solution: Dissolve a stoichiometric amount of the desired dicarboxylic acid in deionized water. If the acid has low water solubility, a minimal amount of a suitable base (e.g., NaOH or NH₄OH) can be added to deprotonate the carboxylic acid groups and enhance solubility. Adjust the pH to a neutral or slightly basic range (pH 7-8) using the base.

-

Prepare Calcium Solution: In a separate beaker, dissolve an equimolar amount of a soluble calcium salt (e.g., CaCl₂) in deionized water.

-

Precipitation: While stirring the dicarboxylate solution vigorously, slowly add the calcium salt solution dropwise. A white precipitate of the calcium dicarboxylate salt should form immediately.

-

Digestion: Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow the precipitate to age and improve crystal quality. Gentle heating can sometimes be employed to promote crystal growth, but this may also affect the hydration state of the product.

-

Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel and an appropriate filter paper.

-

Washing: Wash the collected crystals several times with deionized water to remove any soluble impurities, followed by a final wash with a low-boiling point organic solvent like ethanol or acetone to facilitate drying.

-

Drying: Dry the purified crystals in a drying oven at a relatively low temperature (e.g., 40-60 °C) to avoid the loss of coordinated water molecules.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is essential for determining the precise three-dimensional atomic structure of crystalline materials.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) that is clear and free of defects is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

-

Data Processing: The collected diffraction data (a series of images) are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined against the experimental data to obtain a final, accurate crystal structure.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the calcium dicarboxylate and to determine the amount of coordinated water.

Procedure:

-

Sample Preparation: A small amount of the finely ground sample (typically 5-10 mg) is accurately weighed into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is programmed with a specific temperature ramp (e.g., 10 °C/min) and atmosphere (e.g., nitrogen or air).

-

Analysis: The TGA instrument measures the change in mass of the sample as a function of temperature. The resulting TGA curve shows mass loss steps corresponding to the loss of water molecules and the decomposition of the dicarboxylate ligand.

-

Data Interpretation: The temperatures at which mass loss occurs provide information about the thermal stability of the compound. The percentage of mass loss at each step can be used to quantify the number of water molecules and to confirm the composition of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the calcium dicarboxylate and to probe the coordination environment of the carboxylate groups.

Procedure:

-

Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: The positions and shapes of the absorption bands in the FTIR spectrum provide information about the chemical bonds present. For calcium dicarboxylates, the key spectral region is the carboxylate stretching region (typically 1650-1300 cm⁻¹). The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bridging).

Mandatory Visualizations

Calcium Signaling Pathway

Calcium ions are crucial second messengers in a multitude of cellular processes. Dicarboxylates can influence these pathways by chelating calcium or by acting as signaling molecules themselves. The following diagram illustrates a simplified calcium signaling pathway.

Caption: A simplified diagram of a typical calcium signaling pathway.

Experimental Workflow for Synthesis and Characterization

The logical flow of synthesizing and characterizing a new calcium dicarboxylate compound is depicted in the following workflow diagram.

Caption: A typical experimental workflow for the synthesis and characterization of calcium dicarboxylates.

Relevance to Drug Development

The coordination chemistry of calcium dicarboxylates is highly relevant to drug development for several reasons:

-

Drug Formulation and Delivery: Dicarboxylic acids are often used as counter-ions to form salts of basic drugs, thereby modifying their solubility, dissolution rate, and bioavailability. Understanding the crystal structure of these calcium dicarboxylate salts is crucial for controlling their solid-state properties and ensuring consistent drug performance.

-

Biocompatible Materials: Calcium-based MOFs constructed from biocompatible dicarboxylate linkers are being extensively investigated as carriers for drug delivery.[1] Their porous nature allows for the encapsulation of drug molecules, and their biodegradability ensures safe clearance from the body.

-

Bone Tissue Engineering: Calcium phosphates are the primary inorganic component of bone. Calcium dicarboxylates can serve as precursors or additives in the synthesis of biomaterials for bone regeneration and tissue engineering, influencing the crystallization and properties of the final implant material.

-

Control of Biomineralization: Pathological calcification, such as the formation of kidney stones (primarily calcium oxalate), is a significant health concern. A thorough understanding of the coordination chemistry of calcium dicarboxylates can aid in the design of inhibitors that prevent or dissolve these pathological mineral deposits.

Conclusion

The coordination chemistry of calcium dicarboxylates is a field with profound implications for both fundamental science and applied technology, particularly in the realm of pharmaceuticals and biomaterials. The ability to control the synthesis and, consequently, the structure of these compounds at the molecular level opens up exciting possibilities for the rational design of new materials with tailored properties for specific applications in drug delivery, tissue engineering, and the management of biomineralization-related diseases. The experimental protocols and structural data presented in this guide provide a solid foundation for researchers and scientists working in this dynamic and impactful area of chemistry.

References

Unraveling the Crystal Lattice of Calcium Adipate: A Technical Guide

For researchers, scientists, and professionals in drug development, a deep understanding of the crystalline structure of active pharmaceutical ingredients and excipients is paramount. This in-depth technical guide delves into the theoretical modeling of the calcium adipate crystal lattice, a compound with relevance in pharmaceutical formulations and as a food additive. This document provides a comprehensive overview of its structural characteristics, methods for its synthesis and analysis, and the computational approaches used to model its crystal lattice.

Introduction to this compound

This compound, the calcium salt of adipic acid, is a white crystalline powder. Its monohydrate form is known to crystallize in the triclinic crystal system, which is characterized by the lowest degree of symmetry. This low symmetry can lead to complex coordination environments and packing arrangements within the crystal lattice. Understanding these structural details is crucial for predicting and controlling the material's physical and chemical properties, such as solubility, stability, and bioavailability, which are critical factors in drug development.

Crystal Structure of this compound Monohydrate

The crystal structure of this compound monohydrate has been determined to belong to the triclinic crystal system with the space group P-1. This space group is centrosymmetric, meaning it possesses a center of inversion. The triclinic system implies that the unit cell, the fundamental repeating unit of the crystal lattice, has three unequal axes (a ≠ b ≠ c) and three unequal angles (α ≠ β ≠ γ), none of which are 90°.

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Lattice Parameters | a ≠ b ≠ c |

| Interaxial Angles | α ≠ β ≠ γ ≠ 90° |

Theoretical Modeling of the this compound Crystal Lattice